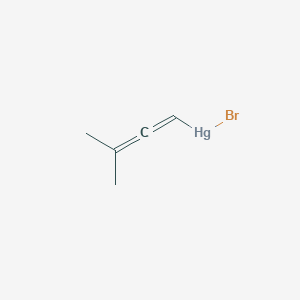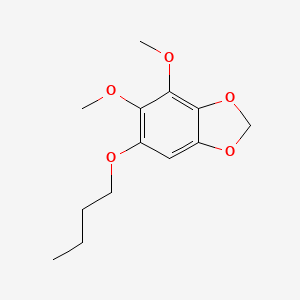
1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy-: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused with a dioxole ring This specific compound is notable for its unique substitution pattern, which includes butoxy and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- typically involves the following steps:
Starting Material: The synthesis often begins with catechol, which is a benzene derivative with two hydroxyl groups.
Methylenation: Catechol undergoes methylenation using disubstituted halomethanes to form the benzodioxole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated benzodioxole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The butoxy and methoxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For instance, the compound may inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: This compound has a similar benzodioxole core but with different substituents, leading to distinct chemical properties.
1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-: Another related compound with a methoxy group and a propenyl group, which affects its reactivity and applications.
Uniqueness
1,3-Benzodioxole, 6-butoxy-4,5-dimethoxy- is unique due to its specific substitution pattern. The presence of both butoxy and dimethoxy groups can enhance its solubility, reactivity, and potential biological activity compared to other benzodioxole derivatives .
Properties
CAS No. |
96573-16-9 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-butoxy-4,5-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C13H18O5/c1-4-5-6-16-9-7-10-12(18-8-17-10)13(15-3)11(9)14-2/h7H,4-6,8H2,1-3H3 |
InChI Key |
GXZHSJBIQUVSLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=C2C(=C1)OCO2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
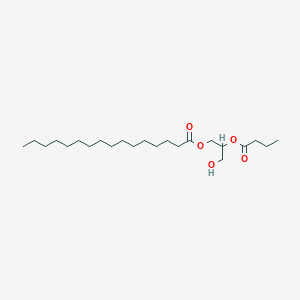
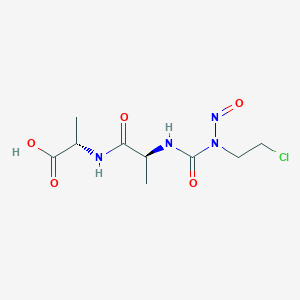
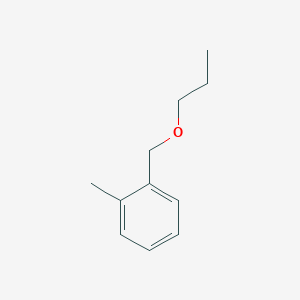
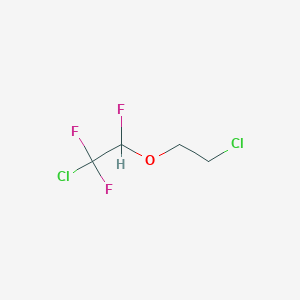
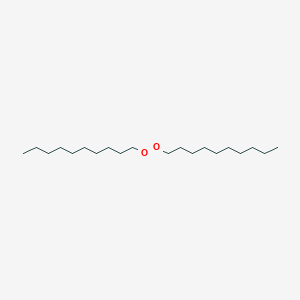
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
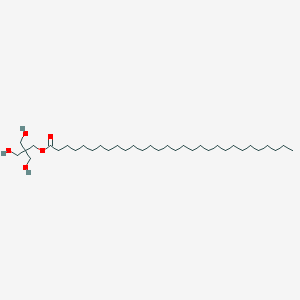
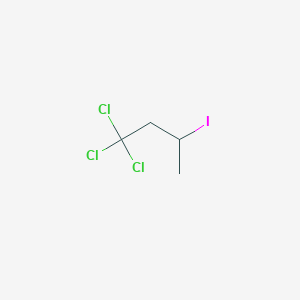
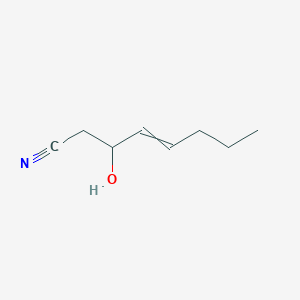
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
